molecular formula C19H18FN5O B2952301 (3-fluorophenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone CAS No. 1456905-21-7

(3-fluorophenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone

Cat. No.: B2952301
CAS No.: 1456905-21-7
M. Wt: 351.385
InChI Key: IGLKGROQMYCBNA-UHFFFAOYSA-N
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Description

The compound “(3-fluorophenyl)(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone” is a complex organic molecule. It is a derivative of pyrimidine, a class of compounds that have received much interest due to their diverse biological potential . Pyrimidine derivatives have shown promising anticancer activity, exerting their potential through different action mechanisms .


Synthesis Analysis

The synthesis of similar compounds often involves the use of aromatic nucleophilic substitution and Suzuki reactions . For instance, the synthesis of compounds C01–C10 started with intermediate 9, which was coupled with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through a Suzuki reaction to produce intermediate 28 or 34, respectively .


Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its long IUPAC name. It appears to contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms . The presence of fluorophenyl and pyridinyl groups suggests the presence of aromatic rings in the structure.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and varied. Pyrimidine derivatives have been shown to exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Future Directions

The future directions for research on this compound could involve further exploration of its potential as an anticancer agent, given the promising activity of similar pyrimidine derivatives . Additionally, further studies could investigate its potential in other therapeutic areas, given the diverse biological potential of pyrimidine derivatives .

Properties

IUPAC Name

(3-fluorophenyl)-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O/c20-16-5-1-3-14(11-16)19(26)25-9-7-24(8-10-25)18-12-17(22-23-18)15-4-2-6-21-13-15/h1-6,11-13H,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLKGROQMYCBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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